3-(3-Buten-1-oxy)phenylZinc bromide
Description
3-(3-Buten-1-oxy)phenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with a 3-butenyloxy group (–O–CH2–CH2–CH=CH2) and a zinc-bromide moiety. Such compounds are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their nucleophilic transfer capabilities.
Properties
Molecular Formula |
C10H11BrOZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
bromozinc(1+);but-3-enoxybenzene |
InChI |
InChI=1S/C10H11O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h2,4-5,7-8H,1,3,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
UJXVAJBMKVZRDM-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-buten-1-oxy)phenylzinc bromide typically involves the reaction of 3-(3-buten-1-oxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(3-buten-1-oxy)bromobenzene+Zn→3-(3-buten-1-oxy)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of 3-(3-buten-1-oxy)phenylzinc bromide involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Buten-1-oxy)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or substituted alkene products.
Common Reagents and Conditions
Palladium Catalysts: Often used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 3-(3-buten-1-oxy)phenylzinc bromide depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or substituted alkenes.
Scientific Research Applications
3-(3-Buten-1-oxy)phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which 3-(3-buten-1-oxy)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Compared Compounds
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